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In the landscape of computational chemistry, particularly for applications in drug discovery and

materials science, semi-empirical methods offer a crucial balance between computational cost

and accuracy. For researchers and scientists, selecting the right software package is a critical

decision that can significantly impact the efficiency and quality of their work. This guide

provides an objective comparison of two prominent software packages offering semi-empirical

calculations: MOPAC (Molecular Orbital PACkage) and Gaussian.

This comparison focuses on their performance, available methodologies, and unique features

relevant to professionals in drug development and scientific research. All quantitative data is

summarized in structured tables, and detailed experimental protocols for benchmark studies

are provided.
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Feature MOPAC Gaussian

Primary Focus
Specialized in semi-empirical

methods.

General-purpose electronic

structure package with a wide

range of methods, including

semi-empirical.

Core Strength

High computational speed for

semi-empirical calculations;

specialized features for large

molecules (MOZYME).

Broad applicability, integration

with high-level ab initio and

DFT methods (e.g., ONIOM),

and extensive basis set library.

Available Methods
MNDO, MINDO/3, AM1, PM3,

PM6, PM7, and others.[1]

AM1, PM3, PM6, PM7, CNDO,

INDO, MINDO3, MNDO, and

others.[2] Note:

Implementations of some

methods may differ from

MOPAC.[2]

Unique Features

MOZYME: A linear-scaling

algorithm for very large

molecules like proteins and

polymers.[3][4]

ONIOM: A multi-layer method

for QM/MM calculations,

allowing for high-accuracy

treatment of a specific region

of a large system.

Target Audience

Researchers needing fast

semi-empirical calculations,

especially for large systems.

Researchers requiring a

versatile tool for a wide range

of computational chemistry

tasks, from semi-empirical to

high-accuracy ab initio

calculations.

Performance Benchmarks
The choice between MOPAC and Gaussian often hinges on a trade-off between speed and the

availability of a broader range of computational methods. While direct, comprehensive head-to-

head timing comparisons in the literature are scarce, the general consensus is that MOPAC,

being a specialized tool, often exhibits superior performance for purely semi-empirical

calculations.
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Accuracy of Semi-Empirical Methods
The accuracy of a semi-empirical calculation is highly dependent on the chosen Hamiltonian

and the system under investigation. Several benchmark studies have evaluated the

performance of various semi-empirical methods, many of which are available in both MOPAC

and Gaussian. It is important to note that the implementation of a method can vary between the

two packages, which may lead to different results even when the same Hamiltonian is

specified.

Table 1: Average Unsigned Errors (AUE) for Heats of Formation (kcal/mol) of various semi-

empirical methods.

Method MOPAC (PM7) MOPAC (PM6)
General
Performance
(Various Software)

General Organic

Molecules
~4.5 ~5.0

PM6 and PM7 are

generally the most

accurate among

MNDO-type methods.

Non-covalent

Interactions

Good for hydrogen

bonds due to explicit

corrections.

-

PM7 shows good

performance for

hydrogen-bonded

systems.

Systems with

Transition Metals

Reliability is not as

high for transition

metals.

-

Generally a

challenging area for

semi-empirical

methods.

Data synthesized from multiple benchmark studies. The performance of a given method can

vary significantly depending on the dataset and the specific software implementation.

Table 2: Performance of PM7 for Various Properties (as implemented in MOPAC).
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Property Average Unsigned Error

Heats of Formation (kcal/mol) 4.52

Bond Lengths (Å) 0.084

Dipole Moments (Debye) 0.81

Ionization Potentials (eV) 0.55

Source: MOPAC2016 Manual. These values represent the accuracy of the PM7

implementation within MOPAC.

Computational Cost
For large-scale applications such as virtual screening or molecular dynamics simulations,

computational cost is a primary consideration. MOPAC's MOZYME algorithm is specifically

designed to handle very large systems with thousands of atoms by employing a linear-scaling

approach, making it significantly faster than traditional methods for such systems.

A 2020 benchmark study on systems relevant to computer-aided drug design reported that for

a dataset of protein-ligand fragment complexes (44 to 114 atoms), a PM6 or PM7 calculation

took less than a second per entry on a single CPU. While this study used MOPAC for these

calculations, it highlights the general speed of modern semi-empirical methods.

Experimental Protocols
To ensure the reproducibility and validity of computational experiments, a well-defined protocol

is essential. The following are generalized protocols for benchmarking the performance of

semi-empirical methods, based on common practices in the cited literature.

Protocol 1: Benchmarking Heats of Formation
Dataset Selection: A diverse set of molecules with accurately known experimental heats of

formation is chosen. A common example is the W4-11 dataset.

Initial Geometry: The 3D coordinates of each molecule are generated. For consistency, it is

advisable to start from a common initial geometry for all methods being tested.
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Geometry Optimization: The geometry of each molecule is optimized using the desired semi-

empirical Hamiltonian (e.g., PM7) in both MOPAC and Gaussian. Standard convergence

criteria are typically used.

Frequency Calculation: A frequency calculation is performed at the optimized geometry to

confirm that it corresponds to a true minimum on the potential energy surface (i.e., no

imaginary frequencies).

Heat of Formation Calculation: The heat of formation is obtained from the output of the

geometry optimization.

Data Analysis: The calculated heats of formation are compared to the experimental values.

The Average Unsigned Error (AUE) and Root Mean Square Error (RMSE) are calculated to

quantify the accuracy of each method and software package.

Protocol 2: Benchmarking Non-Covalent Interaction
Energies

Dataset Selection: A benchmark dataset of molecular complexes with well-defined interaction

energies is selected. Examples include the S66 or the Non-Covalent Interactions Atlas

datasets.

Monomer and Complex Geometries: The geometries of the individual monomers and the

complex are obtained from the dataset.

Single-Point Energy Calculations: Single-point energy calculations are performed for each

monomer and the complex using the desired semi-empirical method in both MOPAC and

Gaussian.

Interaction Energy Calculation: The interaction energy (IE) is calculated using the following

formula: IE = E_complex - (E_monomer1 + E_monomer2)

Data Analysis: The calculated interaction energies are compared to the high-level theoretical

or experimental benchmark values. The AUE and RMSE are calculated to assess the

performance of each method.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Features and Use Cases
MOPAC: Speed and Large Systems
The standout feature of MOPAC is the MOZYME algorithm, which enables linear-scaling of

computational time with the number of atoms. This makes MOPAC particularly well-suited for

calculations on very large molecules, such as proteins, polymers, and nanomaterials, where

traditional semi-empirical methods would be computationally prohibitive.

Workflow for a MOZYME calculation in MOPAC:

Prepare PDB or
initial structure file

Pre-process structure
(e.g., add hydrogens)

Create MOPAC input file
with MOZYME keyword

Run MOPAC calculation

Analyze results
(geometry, heat of formation)

Click to download full resolution via product page

MOPAC MOZYME Workflow

Gaussian: Versatility and Integration
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Gaussian's strength lies in its extensive library of quantum mechanical methods and its ability

to combine them. For semi-empirical calculations, a key feature is its implementation of the

ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method.

ONIOM allows for a multi-layer QM/MM approach, where a critical part of a large system (e.g.,

the active site of an enzyme) can be treated with a high-level method (like DFT or even coupled

cluster), while the surrounding environment is treated with a less computationally expensive

method, such as a semi-empirical Hamiltonian or a molecular mechanics force field.

Logical flow of an ONIOM calculation in Gaussian:

Define molecular system

Partition system into layers
(High, Medium, Low)

Assign computational method
to each layer

(e.g., High: DFT, Low: PM6)

Create Gaussian input file
with ONIOM keyword

Run Gaussian calculation

Analyze results for the
high-level region

Click to download full resolution via product page
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Gaussian ONIOM Workflow

Choosing the Right Tool: A Decision Guide
The choice between MOPAC and Gaussian for semi-empirical calculations depends on the

specific research question and the available computational resources. The following decision

tree can guide researchers in selecting the most appropriate software.
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Start: Need for
semi-empirical calculation

Is the system very large
(>1000 atoms)?

MOPAC (with MOZYME)
is likely the better choice

Yes

Is there a need to combine
semi-empirical with higher-level

QM methods (QM/MM)?

No

Gaussian (with ONIOM)
is the more suitable option

Yes

Is computational speed the
absolute primary concern?

No

MOPAC may offer
faster performance

Yes

Gaussian provides more flexibility
and broader method availability

No

Click to download full resolution via product page

Decision guide for software selection

Conclusion
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Both MOPAC and Gaussian are powerful tools for performing semi-empirical calculations, each

with its own set of strengths and ideal use cases.

MOPAC excels in its specialized focus on semi-empirical methods, offering high computational

speed and the unique MOZYME algorithm for tackling very large molecular systems. This

makes it an excellent choice for researchers in fields like biochemistry and materials science

who need to perform rapid calculations on systems with thousands of atoms.

Gaussian, on the other hand, provides a more versatile and comprehensive platform for

computational chemistry. While it may not always match the raw speed of MOPAC for purely

semi-empirical tasks, its strength lies in the breadth of its available methods and its ability to

integrate semi-empirical calculations into more complex workflows, such as QM/MM

simulations using the ONIOM method. This makes it a preferred tool for researchers who

require a wide range of computational tools and the flexibility to combine different levels of

theory.

Ultimately, the decision of which software to use will depend on the specific needs of the

research project, the size of the system being studied, and the computational resources

available. For projects demanding high throughput or the study of very large molecules with

semi-empirical methods, MOPAC is a compelling option. For research that requires a broader

range of quantum mechanical methods or the ability to perform multi-layer calculations,

Gaussian's versatility is a significant advantage.
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To cite this document: BenchChem. [MOPAC vs. Gaussian: A Comparative Guide to Semi-
Empirical Calculations for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1609853#mopac-vs-gaussian-for-semi-empirical-
calculations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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